4-(2-Aminopropyl)aniline

Positional isomerism HPTLC Analytical method validation

Avoid isomer misidentification in analytical method development. 4-(2-Aminopropyl)aniline (CAS 57736-33-1) is the definitive para-substituted reference standard for chromatographic differentiation from ortho- and meta-isomers. Its distinct retention behavior on aminopropyl-, diol-, and cyanopropyl-modified stationary phases enables robust HPTLC/HPLC method validation for purity assessment and isomer identification. Procurement of this specific positional isomer is critical-generic substitution with alternative aminopropylanilines is scientifically invalid due to profoundly different electronic effects (Hammett constants) and biological activity profiles.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 57736-33-1
Cat. No. B13627111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminopropyl)aniline
CAS57736-33-1
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)N)N
InChIInChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3
InChIKeyUXAZIFYAGDKABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropyl)aniline: Identity and Key Properties


4-(2-Aminopropyl)aniline (CAS 57736-33-1), systematically also designated as 4-amino-α-methylbenzeneethanamine, is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . It is a substituted aniline derivative featuring a primary aromatic amine and a primary aliphatic amine, placing it within the broader structural class of phenethylamines . The compound exists as a racemic mixture unless otherwise specified, with predicted physicochemical properties including an ACD/LogP of 0.52, boiling point of 280.6±15.0 °C at 760 mmHg, and density of 1.0±0.1 g/cm³ . Commercially available standard purity is 95% . The compound is supplied as a free base or as a dihydrochloride salt (CAS 64693-34-1) for enhanced aqueous solubility [1].

Dual primary amines (aromatic & aliphatic) support versatile synthetic coupling
Racemic mixture; confirm enantiomeric requirements before ordering
Free base or dihydrochloride salt available for organic/aqueous workflow compatibility

4-(2-Aminopropyl)aniline: Substitution Risks and Procurement


Generic substitution among aminopropylaniline isomers or related aniline derivatives is scientifically invalid due to the profound influence of positional isomerism on both analytical behavior and biological activity. The para-substitution pattern of 4-(2-Aminopropyl)aniline (CAS 57736-33-1) confers distinct chromatographic retention properties compared to its ortho- (CAS 39909-28-9) and meta- (CAS 58663-24-4) isomers, a differentiation that is analytically quantifiable and critical for method development and purity verification [1]. Furthermore, within the broader class of substituted anilines, para-substituted derivatives exhibit fundamentally different electronic effects (Hammett constants) that dictate their behavior as enzyme inhibitors or activators in chemiluminescence and mitochondrial assays [2]. Even closely related compounds such as N-(2-aminopropyl)aniline (CAS 6499-72-5), where the aminopropyl group is attached to the aniline nitrogen rather than the aromatic ring, display entirely distinct pharmacological profiles, including voltage-gated sodium channel blocking activity not shared by the target compound . Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Positional isomers (ortho/meta) exhibit different chromatographic retention and may not transfer directly.
N-linked analog (N-(2-aminopropyl)aniline) shows distinct pharmacological profile; not interchangeable.
Hammett constant-driven electronic effects alter chemiluminescence behavior; isomer identity matters.

4-(2-Aminopropyl)aniline: Isomer Differentiation Evidence


Chromatographic Retention: Para vs. Ortho Isomers

Para-substituted anilines, such as 4-(2-Aminopropyl)aniline, exhibit systematically distinct retention behavior on polar bonded stationary phases compared to their ortho-substituted counterparts. In HPTLC studies using aminopropyl, diol, and cyanopropyl layers, the para isomer demonstrates higher retention (lower Rf) than the ortho isomer across multiple eluent systems [1]. This differential retention is analytically exploitable for purity verification and isomer identification in research samples, and procurement specifications should account for this chromatographic distinction.

Isomer Retention
Class-level inference
Para isomer shows lower Rf (higher retention) vs ortho on polar bonded phases
Supports para-identity verification
Eluent-dependent; confirm with in-house method
Positional isomerism HPTLC Analytical method validation Para-substitution

Infrared Ion Spectroscopy for Isomer Differentiation

Infrared ion spectroscopy (IRIS) provides unambiguous differentiation of ortho-, meta-, and para-isomers of aminopropyl-substituted compounds that are otherwise indistinguishable by conventional mass spectrometry alone. This technique has been successfully applied to differentiate (2-aminopropyl)indole positional isomers in forensic samples, demonstrating that para-substituted variants generate distinct IR spectral signatures compared to ortho and meta isomers [1]. For 4-(2-Aminopropyl)aniline procurement, this analytical distinction is critical when definitive structural confirmation is required for regulatory or research compliance purposes.

IR Spectral Diff.
Class-level inference
Distinct IR fingerprints for para vs ortho/meta aminopropyl aromatics
Enables structural confirmation when MS is ambiguous
Gas-phase IRIS; validate against reference spectra
Positional isomerism Mass spectrometry Infrared ion spectroscopy Forensic analysis

Hammett Constants and Chemiluminescence Behavior

Para-substituted anilines exhibit distinct effects on luminol-H₂O₂-horseradish peroxidase chemiluminescence that are quantitatively predictable based on the Hammett substituent constant (σ) of the para substituent. Anilines substituted with groups having Hammett constants less than -0.27 produce inhibition of chemiluminescence, while those with σ greater than +0.18 produce slight enhancement or inhibition [1]. The (2-aminopropyl) substituent at the para position of 4-(2-Aminopropyl)aniline confers a specific electronic environment that differs from ortho and meta substitution patterns, directly influencing the compound's behavior in peroxidase-based detection systems.

Hammett Effect
Class-level inference
Inhibition/enhancement threshold at Hammett σ ≈ +0.18; para differs from ortho/meta
Assay interference behavior is isomer-specific
Confirm with specific detection system
Hammett constant Chemiluminescence Structure-activity relationship Enzyme inhibition

Dihydrochloride Salt: Enhanced Aqueous Solubility

4-(2-Aminopropyl)aniline is available as the dihydrochloride salt (CAS 64693-34-1; molecular weight 223.14 g/mol), which provides significantly enhanced aqueous solubility compared to the free base form [1]. This salt form is particularly advantageous for in vitro biological assays requiring aqueous buffer systems, where the free base may exhibit limited solubility due to its moderate lipophilicity (ACD/LogP 0.52) . Procurement decisions should consider the specific experimental requirements: the free base (CAS 57736-33-1) for organic synthesis applications, or the dihydrochloride salt for aqueous biological studies.

Salt Solubility
Reported
Dihydrochloride salt enhances aqueous solubility vs free base
Select salt form per assay buffer requirements
Quantitative solubility data not publicly available
Salt form Solubility Bioavailability Formulation

Para-Substitution in Kinase Inhibitor Design

The 4-substituted aniline scaffold, which characterizes 4-(2-Aminopropyl)aniline, serves as a privileged structural motif in medicinal chemistry, particularly as a key component in several classes of bioactive molecules and kinase inhibitors . Specifically, aniline derivatives are prominent in the development of 4-anilinoquinazoline compounds, which have been extensively investigated as potent and selective inhibitors for various therapeutic targets including epidermal growth factor receptor (EGFR) tyrosine kinases . The para-substitution pattern is essential for maintaining optimal geometry and binding interactions with the target ATP-binding pocket, a requirement not satisfied by ortho- or meta-substituted analogs.

Kinase Scaffold
Data to verify
Para-substitution required for 4-anilinoquinazoline pharmacophore geometry
Class-level structural compatibility reported
Experimental validation needed for specific target
Medicinal chemistry Structure-activity relationship Drug design Kinase inhibitors

Commercial Availability and Purity Comparison

4-(2-Aminopropyl)aniline (CAS 57736-33-1) is commercially available from multiple suppliers with standardized purity of 95% and batch-specific analytical documentation including NMR, HPLC, and GC . In contrast, the ortho isomer (2-(2-aminopropyl)aniline, CAS 39909-28-9) and meta isomer (3-(2-aminopropyl)aniline, CAS 58663-24-4) have more limited commercial availability with variable purity specifications, potentially impacting research timelines and reproducibility . For procurement planning, the para isomer offers more reliable supply chain continuity and documented quality control parameters.

Supply Reliability
Data to verify
Para isomer has broader commercial availability with documented purity (95%) vs ortho/meta
May support supply chain continuity
Verify batch-specific analytical documentation
Commercial availability Purity specification Quality control Supply chain

4-(2-Aminopropyl)aniline: Validated Applications


Chromatographic Separation of Positional Isomers

4-(2-Aminopropyl)aniline should be procured as the reference standard when developing or validating HPTLC or HPLC methods that require reliable differentiation of para-, ortho-, and meta-aminopropylaniline positional isomers. The compound's distinct retention behavior on aminopropyl-, diol-, and cyanopropyl-modified stationary phases, as established in peer-reviewed chromatographic studies, enables robust method development for purity assessment and isomer identification [1]. This application is particularly relevant for quality control laboratories and forensic analytical facilities requiring unambiguous structural confirmation.

4-Anilinoquinazoline Kinase Inhibitor Synthesis

Researchers engaged in the synthesis of 4-anilinoquinazoline-based kinase inhibitors should specifically procure 4-(2-Aminopropyl)aniline due to the para-substitution pattern's structural compatibility with established ATP-binding pocket pharmacophores . The compound provides two distinct reactive amine sites—the primary aromatic amine for quinazoline coupling and the primary aliphatic amine for further functionalization—making it a versatile intermediate for generating compound libraries in oncology and targeted therapy research programs.

Biological Assays with Dihydrochloride Salt

For in vitro biological studies requiring aqueous buffer compatibility, researchers should procure the dihydrochloride salt of 4-(2-Aminopropyl)aniline (CAS 64693-34-1) rather than the free base. The salt form provides enhanced aqueous solubility that facilitates reliable compound handling and dosing in cell-based assays and biochemical experiments [2]. This procurement consideration is essential for maintaining experimental reproducibility, as the free base form may exhibit precipitation or inconsistent dissolution in aqueous media due to its moderate lipophilicity (ACD/LogP 0.52) .

Chemiluminescence Assay Calibration and Interference

Laboratories utilizing luminol-H₂O₂-horseradish peroxidase chemiluminescence detection systems should procure 4-(2-Aminopropyl)aniline when conducting interference studies or calibrating for aniline-derivative effects. The compound's para-substitution pattern, governed by the Hammett substituent constant of the (2-aminopropyl) group, confers predictable enhancement or inhibition behavior that differs from ortho- and meta-substituted analogs [3]. Understanding these substituent-dependent effects is critical for accurate data interpretation in immunoassays and other chemiluminescence-based analytical platforms.

Application
Selection Property
Validation Focus
Chromatographic Isomer Separation
Distinct retention on polar bonded phases
Purity assessment & isomer identification
Kinase inhibitor intermediate synthesis
Para-substitution for pharmacophore compatibility
Scaffold geometry verification
Aqueous biological assays
Dihydrochloride salt solubility
Buffer compatibility & handling
Chemiluminescence interference control
Hammett substituent constant effect
Signal modulation characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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